molecular formula C7H11ClN2 B6219532 2,4,6-trimethylpyrimidine hydrochloride CAS No. 64897-98-9

2,4,6-trimethylpyrimidine hydrochloride

Cat. No.: B6219532
CAS No.: 64897-98-9
M. Wt: 158.63 g/mol
InChI Key: CMDBEXVQGADTQI-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyrimidine hydrochloride is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyrimidine ring substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyrimidine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio. This reaction is analogous to the Hantzsch dihydropyridine synthesis . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the methylation of pyrimidine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually conducted in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylpyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2,4,6-Pyridinetricarboxylic acid.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethylpyrimidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyrimidine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile or base in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular components, stabilizing them for microscopic analysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethylpyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as tissue fixation and organic synthesis.

Properties

CAS No.

64897-98-9

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

2,4,6-trimethylpyrimidine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-5-4-6(2)9-7(3)8-5;/h4H,1-3H3;1H

InChI Key

CMDBEXVQGADTQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)C.Cl

Purity

95

Origin of Product

United States

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